

AL 8810 Isopropyl Ester: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: AL 8810 isopropyl ester

Cat. No.: B15570512

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 isopropyl ester (CAS 208114-93-6) is a lipid-soluble prodrug of AL 8810, a potent and selective antagonist of the Prostaglandin F₂ α (PGF₂ α) receptor, also known as the FP receptor.[1] As a prodrug, the isopropyl ester moiety enhances its cellular permeability, allowing for more effective delivery of the active compound, AL 8810, to its site of action. AL 8810 has been instrumental in elucidating the physiological and pathological roles of the FP receptor in various biological systems. This document provides comprehensive application notes, purchasing information, and detailed experimental protocols for the use of **AL 8810 isopropyl ester** in research settings.

Supplier and Purchasing Information

AL 8810 isopropyl ester is available from several reputable suppliers of research biochemicals. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) to ensure the purity and identity of the compound.

Supplier	Catalog Number	Purity	Storage
Cayman Chemical	10113	≥98%	-20°C
Santa Cruz Biotechnology	sc-205513	≥98%	-20°C
MedChemExpress	HY-100449A	>98%	-20°C
APExBIO	A3846	>98%	-20°C

Note: This is not an exhaustive list. Researchers should verify the availability and specifications with their preferred suppliers.

Physicochemical and Safety Information

Property	Value	Reference
CAS Number	208114-93-6	N/A
Molecular Formula	C ₂₇ H ₃₇ FO ₄	N/A
Molecular Weight	444.6 g/mol	N/A
Appearance	A crystalline solid	[2]
Solubility	Soluble in DMSO, DMF, and Ethanol	[2]
Safety	Not classified as hazardous. Standard laboratory safety precautions should be followed.	

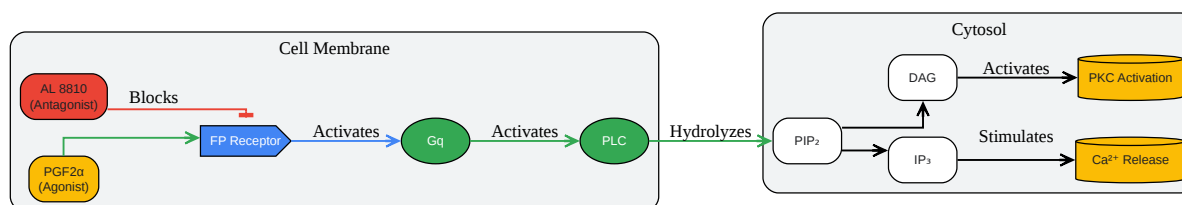
Mechanism of Action

AL 8810 isopropyl ester readily crosses the cell membrane due to its lipophilic nature. Intracellularly, it is hydrolyzed by endogenous esterases to its active form, AL 8810. AL 8810 is a selective antagonist of the FP receptor, a G-protein coupled receptor (GPCR). The FP receptor primarily couples to Gq proteins, which upon activation, stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-

trisphosphate (IP_3) and diacylglycerol (DAG). IP_3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC).

AL 8810 acts as a competitive antagonist at the FP receptor, blocking the binding of $\text{PGF}_2\alpha$ and other FP receptor agonists, thereby inhibiting the downstream signaling cascade.[1] It is characterized as a partial agonist with very low intrinsic activity.[1][3]

Signaling Pathway Diagram



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FP Receptor Signaling Pathway and the inhibitory action of AL 8810.

Pharmacological Data

The following table summarizes the key pharmacological parameters of AL 8810, the active form of **AL 8810 isopropyl ester**.

Parameter	Cell Line	Value	Reference
Ki (Antagonist)	A7r5 (rat aortic smooth muscle)	426 ± 63 nM	[1]
pA ₂	A7r5 cells	6.68 ± 0.23	[1]
pA ₂	Swiss 3T3 fibroblasts	6.34 ± 0.09	[1]
EC ₅₀ (Partial Agonist)	A7r5 cells	261 ± 44 nM	[1]
EC ₅₀ (Partial Agonist)	Swiss 3T3 fibroblasts	186 ± 63 nM	[1]

Experimental Protocols

In Vitro Application: Calcium Mobilization Assay

This protocol describes how to use **AL 8810 isopropyl ester** to antagonize PGF2 α -induced calcium mobilization in a cell-based assay.

Materials:

- Cells expressing the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor, or A7r5 cells)
- AL 8810 isopropyl ester**
- PGF2 α or a selective FP receptor agonist (e.g., fluprostenol)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Probenecid (optional, to prevent dye leakage)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader with kinetic reading capabilities

Protocol:

- Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
- Dye Loading:
 - Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
 - Remove the culture medium from the cells and add the loading buffer.
 - Incubate at 37°C for 1 hour in the dark.
- Compound Preparation:
 - Prepare a stock solution of **AL 8810 isopropyl ester** in DMSO.
 - Prepare serial dilutions of **AL 8810 isopropyl ester** in assay buffer.
 - Prepare a stock solution of the FP receptor agonist (e.g., PGF2 α) in DMSO and dilute to the desired concentration in assay buffer.
- Antagonist Treatment:
 - Wash the cells with assay buffer to remove excess dye.
 - Add the different concentrations of **AL 8810 isopropyl ester** to the wells and incubate for 15-30 minutes at 37°C.
- Calcium Measurement:
 - Place the plate in the fluorescence plate reader.
 - Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).
 - After establishing a stable baseline, add the FP receptor agonist to all wells (except for negative controls) and continue recording.

- Data Analysis:
 - The change in fluorescence intensity reflects the change in intracellular calcium concentration.
 - Calculate the response for each well (peak fluorescence - baseline fluorescence).
 - Plot the agonist dose-response curves in the presence and absence of different concentrations of **AL 8810 isopropyl ester** to determine the antagonist's potency (e.g., by Schild analysis).

In Vivo Application: Murine Model of Endometriosis

This protocol is adapted from a study by Ahmad et al. (2015) and describes the use of AL 8810 in a xenograft mouse model of endometriosis.

Materials:

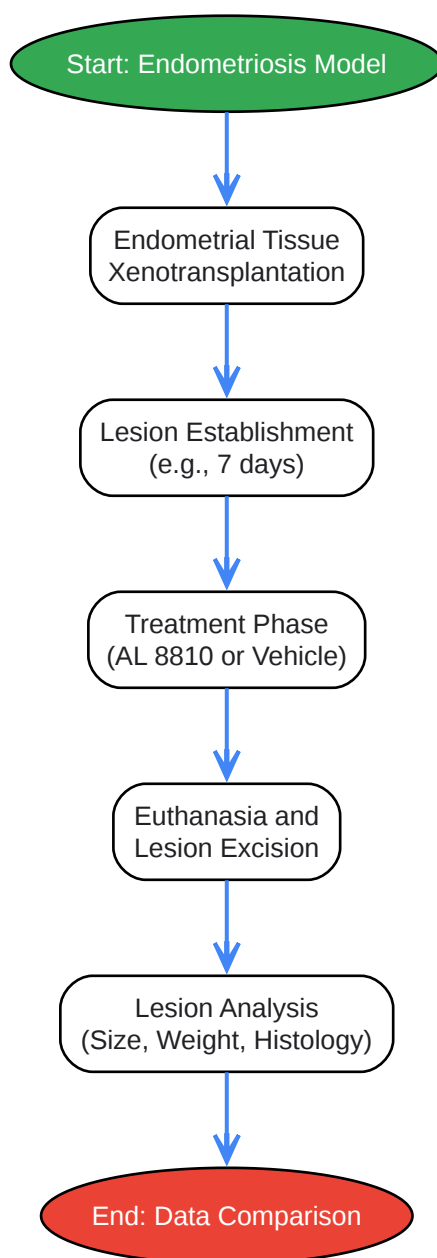
- Immunocompromised female mice (e.g., nude mice)
- Human endometrial tissue
- AL 8810
- Vehicle (e.g., saline or a suitable solvent)
- Surgical instruments
- Anesthesia

Protocol:

- Xenograft Implantation:
 - Human endometrial tissue is obtained from biopsies.
 - Under anesthesia, small fragments of endometrial tissue are sutured to the peritoneal wall of the mice.

- Treatment:
 - Allow the endometriotic lesions to establish for a defined period (e.g., 7 days).
 - Prepare a solution of AL 8810 in a suitable vehicle.
 - Administer AL 8810 or vehicle to the mice via a chosen route (e.g., intraperitoneal injection) at a specific dose and frequency (e.g., daily for a set number of weeks).
- Lesion Analysis:
 - At the end of the treatment period, euthanize the mice.
 - Excise the endometriotic lesions and measure their size and weight.
 - Process the lesions for further analysis, such as histology, immunohistochemistry, or gene expression studies.
- Data Analysis:
 - Compare the size and weight of the lesions between the AL 8810-treated group and the vehicle-treated control group.
 - Analyze the histological and molecular markers to assess the effect of AL 8810 on the progression of endometriosis.

Experimental Workflow Diagram



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Workflow for an in vivo study of AL 8810 in a mouse model of endometriosis.

Conclusion

AL 8810 isopropyl ester is a valuable pharmacological tool for investigating the roles of the FP receptor in health and disease. Its properties as a selective antagonist make it suitable for a wide range of in vitro and in vivo applications. The protocols provided here offer a starting point for researchers to design and execute experiments to further understand the significance of

PGF2 α signaling. As with any experimental work, it is essential to optimize conditions for specific cell lines or animal models and to include appropriate controls.

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